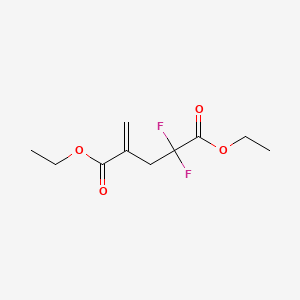

Diethyl 2,2-difluoro-4-methylenepentanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2,2-difluoro-4-methylenepentanedioate is a fluorinated organic compound with the molecular formula C₁₀H₁₄F₂O₄ and a molecular weight of 236.21 g/mol . This compound is known for its unique structure, which includes two fluorine atoms and a methylene group attached to a pentanedioate backbone. It is commonly used in various chemical research and industrial applications due to its reactivity and stability.

準備方法

The synthesis of Diethyl 2,2-difluoro-4-methylenepentanedioate typically involves the reaction of diethyl malonate with difluoromethylene iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluoromethylene intermediate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Diethyl 2,2-difluoro-4-methylenepentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of fluorinated and non-fluorinated derivatives.

科学的研究の応用

Diethyl 2,2-difluoro-4-methylenepentanedioate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is studied for its potential use in biological assays and as a probe for investigating enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers

作用機序

The mechanism by which Diethyl 2,2-difluoro-4-methylenepentanedioate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. The methylene group allows for further functionalization, enabling the formation of a wide range of derivatives. Molecular targets and pathways involved in its reactions depend on the specific context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

類似化合物との比較

Diethyl 2,2-difluoro-4-methylenepentanedioate can be compared with other fluorinated compounds such as:

Diethyl 2,2-difluoromalonate: Similar in structure but lacks the methylene group, making it less versatile in certain reactions.

Diethyl 2-fluoromalonate: Contains only one fluorine atom, resulting in different reactivity and stability profiles.

Diethyl 2,2,2-trifluoroethylmalonate: Contains three fluorine atoms, which can lead to increased steric hindrance and different reactivity patterns.

The uniqueness of this compound lies in its combination of two fluorine atoms and a methylene group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.

生物活性

Diethyl 2,2-difluoro-4-methylenepentanedioate (CAS: 1307857-46-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, emphasizing its implications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H14F2O4

- Molar Mass : 236.21 g/mol

- Density : 1.144 g/cm³ (predicted)

- Boiling Point : 232.8 °C (predicted)

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in metabolic and signaling pathways. The compound's structure allows it to function as an inhibitor of specific enzymes, particularly those involved in oxidative processes.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit dioxygenases, such as TET enzymes, which are crucial for DNA demethylation. For instance, related compounds have demonstrated competitive inhibition with co-substrates like α-ketoglutarate (α-KG) in TET2 catalytic domains, suggesting that this compound may exhibit similar inhibitory properties .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

Research has indicated that compounds similar to this compound may possess anticancer properties. The ability to modulate epigenetic factors through enzyme inhibition could lead to reactivation of tumor suppressor genes or downregulation of oncogenes.

- Case Study : A study examining the effects of structurally related pentanedicarboxylic acids on cancer cell lines demonstrated significant reductions in proliferation rates at micromolar concentrations, indicating a potential therapeutic window for this compound .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile before clinical applications can be considered.

| Parameter | Value |

|---|---|

| LD50 (oral) | Not yet determined |

| Cytotoxicity (IC50) | ~11 μM (inhibitory concentration for related compounds) |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and therapeutic outcomes.

特性

IUPAC Name |

diethyl 2,2-difluoro-4-methylidenepentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFZCRCMYROJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC(C(=O)OCC)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。